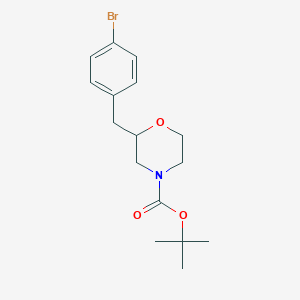
4-Boc-2-(4-bromobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-2-(4-bromobenzyl)morpholine is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-(4-bromobenzyl)morpholine typically involves the following steps:
Protection of Morpholine: The morpholine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromobenzylation: The protected morpholine is then subjected to a bromobenzylation reaction. This involves the reaction of the Boc-protected morpholine with 4-bromobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Boc-2-(4-bromobenzyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Deprotection Reactions: The major product is the free amine derivative of morpholine.
科学的研究の応用
4-Boc-2-(4-bromobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.
作用機序
The mechanism of action of 4-Boc-2-(4-bromobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors or enzymes. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-(4-Bromobenzyl)morpholine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(4-Bromobenzyl)-4-methylpiperazine: Contains a piperazine ring instead of morpholine, which can alter its pharmacological properties.
4-(4-Morpholinyl)butyl]morpholine: Contains an additional morpholine ring, increasing its complexity and potential interactions.
Uniqueness
4-Boc-2-(4-bromobenzyl)morpholine is unique due to the presence of both the Boc protecting group and the bromobenzyl moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC名 |
tert-butyl 2-[(4-bromophenyl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-9-20-14(11-18)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |
InChIキー |
KVZXMTDBKFHVKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


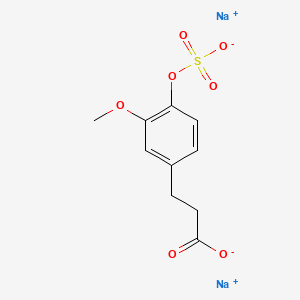
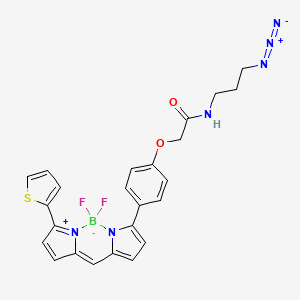

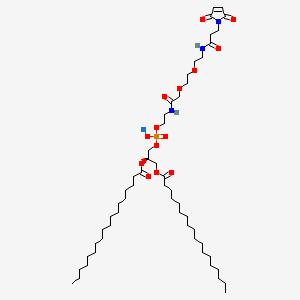
![(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13722321.png)
![4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)


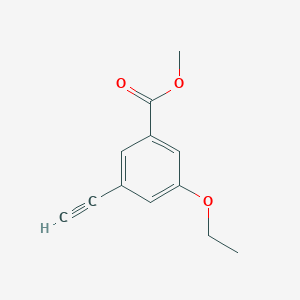
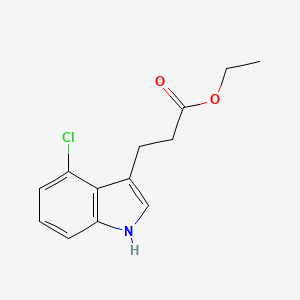
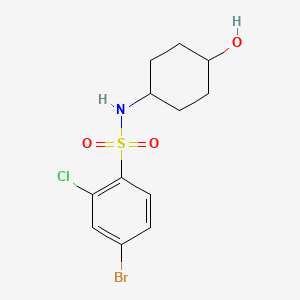
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)

